molecular formula C12H6ClF3O B11858156 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride

Cat. No.: B11858156
M. Wt: 258.62 g/mol
InChI Key: LTWGFQMSKUTILB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is an organic compound that features a trifluoromethyl group attached to a naphthalene ring, with a carbonyl chloride functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a photoredox catalyst and a light source at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, often under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the carbonyl chloride functional group on a naphthalene ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

6-(trifluoromethyl)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)10-3-1-2-7-6-8(12(14,15)16)4-5-9(7)10/h1-6H

InChI Key

LTWGFQMSKUTILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)Cl

Origin of Product

United States

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